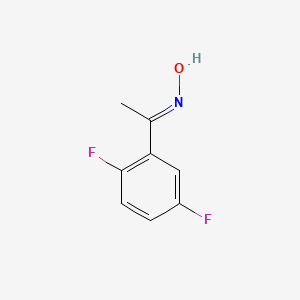

2',5'-Difluoroacetophenone oxime

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Difluoroacetophenone oxime typically involves the reaction of 2’,5’-difluoroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions .

Industrial Production Methods: While specific industrial production methods for 2’,5’-Difluoroacetophenone oxime are not widely documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring the availability of high-purity starting materials, efficient reaction conditions, and effective purification techniques to obtain the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 2’,5’-Difluoroacetophenone oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.

Reduction: The oxime can be reduced to the corresponding amine.

Substitution: The fluorine atoms on the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of nitroso compounds.

Reduction: Formation of amines.

Substitution: Formation of substituted aromatic compounds.

Applications De Recherche Scientifique

Pharmaceutical Synthesis

Intermediate in Drug Development:

2',5'-Difluoroacetophenone oxime serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its fluorinated structure enhances the biological activity of drugs, making it valuable in the development of anti-inflammatory and analgesic medications. The incorporation of fluorine atoms can significantly alter the pharmacokinetic properties of drug candidates, improving their efficacy and safety profiles .

Case Study:

Research indicates that fluorinated oximes, including this compound, show improved binding affinity to biological targets compared to their non-fluorinated counterparts. This property is particularly beneficial in designing inhibitors for enzymes involved in pain pathways .

Material Science

Specialty Polymers and Resins:

The compound is used to produce specialty polymers and resins that exhibit enhanced thermal stability and chemical resistance. These properties are essential for applications requiring high-performance materials, such as coatings and adhesives used in harsh environments .

Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Application Areas | Coatings, Adhesives |

Organic Electronics

Role in OLEDs and Photovoltaics:

this compound is integral to the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its incorporation into these devices can enhance their efficiency and operational lifespan by improving charge transport properties and light emission characteristics .

Research Insight:

Studies have shown that fluorinated compounds can improve the stability and performance of organic electronic devices by reducing non-radiative recombination losses, which is a common issue in OLED technology .

Analytical Chemistry

Reagent for Analytical Techniques:

In analytical chemistry, this compound is employed as a reagent in various techniques such as chromatography and spectroscopy. It aids in the identification and quantification of other chemical substances, making it a valuable tool for researchers in both academic and industrial laboratories .

Research on Fluorinated Compounds

Exploration of Chemical Reactivity:

As a fluorinated compound, this compound is significant in studies examining the effects of fluorination on chemical reactivity and biological activity. This research is crucial for drug design, where understanding how fluorine substitution affects molecular interactions can lead to more effective therapeutics .

Case Study:

Research has demonstrated that introducing fluorine into organic molecules can enhance their lipophilicity, improving bioavailability while minimizing metabolic degradation. This characteristic is particularly advantageous when designing drugs targeting specific biological pathways .

Mécanisme D'action

The mechanism of action of 2’,5’-Difluoroacetophenone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The fluorine atoms on the aromatic ring can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological studies .

Comparaison Avec Des Composés Similaires

- 2’,4’-Difluoroacetophenone oxime

- 3’,5’-Difluoroacetophenone oxime

- 2’,5’-Dichloroacetophenone oxime

Comparison: 2’,5’-Difluoroacetophenone oxime is unique due to the specific positioning of the fluorine atoms on the aromatic ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different properties and applications, making it a distinct and valuable compound in scientific research.

Activité Biologique

2',5'-Difluoroacetophenone oxime, a compound with the CAS number 149773-87-5, has garnered attention for its potential biological activity. This article explores its synthesis, mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Synthesis

The molecular structure of this compound features a difluorinated aromatic ring with an oxime functional group. The synthesis typically involves the reaction of 2',5'-difluoroacetophenone with hydroxylamine hydrochloride in the presence of a base like sodium acetate, carried out under reflux conditions in an aqueous or alcoholic medium.

The biological activity of this compound is thought to be influenced by several factors:

- Hydrogen Bonding : The oxime group can form hydrogen bonds with biological molecules, potentially affecting enzyme activity and receptor interactions.

- Fluorine Atoms : The presence of fluorine enhances the compound's stability and reactivity, which may contribute to its biological effects.

1. Antimicrobial Activity

Research has indicated that various oxime derivatives exhibit antimicrobial properties. In particular, studies have shown that certain oximes can inhibit urease activity in Helicobacter pylori, a bacterium associated with gastric ulcers. While specific data on this compound's efficacy against H. pylori is limited, its structural similarities to other active compounds suggest potential activity .

2. Cytotoxicity Studies

In vitro studies using the MTT assay have been employed to assess the cytotoxic effects of related oxime compounds on various cell lines. Although direct studies on this compound are scarce, related compounds have demonstrated significant cytotoxicity against cancer cell lines, indicating that further exploration of this compound could yield important insights .

3. Cholinesterase Inhibition

Oximes are known for their ability to reactivate acetylcholinesterase inhibited by organophosphates. While specific studies on this compound's cholinesterase activity are not available, similar compounds have shown promise in this area .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2',4'-Difluoroacetophenone oxime | Difluorinated aromatic ring | Moderate antimicrobial activity |

| 3',5'-Difluoroacetophenone oxime | Different fluorine positioning | Potential urease inhibition |

| 2',5'-Dichloroacetophenone oxime | Chlorine substituents instead of fluorine | Notable cytotoxic effects |

This table illustrates how variations in substituents can influence biological activity, suggesting that this compound may exhibit distinct properties worth investigating.

Propriétés

IUPAC Name |

N-[1-(2,5-difluorophenyl)ethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-5(11-12)7-4-6(9)2-3-8(7)10/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDLMUZXCOMQSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=C(C=CC(=C1)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149773-87-5 | |

| Record name | 1-(2,5-Difluorophenyl)ethanone oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149773-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.